4-(3,5-Dimethylphenyl)phenol

Übersicht

Beschreibung

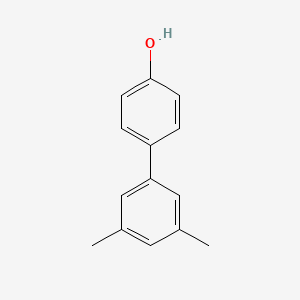

4-(3,5-Dimethylphenyl)phenol: is an organic compound with the molecular formula C₁₄H₁₄O It is a derivative of phenol, where the phenyl group is substituted with two methyl groups at the 3 and 5 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethylphenyl)phenol typically involves the reaction of 3,5-dimethylphenol with a phenylating agent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to couple 3,5-dimethylphenylboronic acid with a halogenated phenol under mild conditions .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a multi-step process starting from xylene. The process involves the following steps:

Carbonylation: Xylene is subjected to carbonylation to form an intermediate compound.

Oxidation: The intermediate is then oxidized to form 3,5-dimethylphenol ester.

Hydrolysis: The ester is hydrolyzed to yield 3,5-dimethylphenol.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(3,5-Dimethylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to corresponding hydroxy derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Hydroxy derivatives.

Substitution: Various substituted phenols depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Applications in Antioxidants

4-(3,5-Dimethylphenyl)phenol is recognized for its antioxidant properties. It is utilized in stabilizing various organic materials against oxidative degradation. This is particularly relevant in:

- Polymer Industry : The compound is effective in stabilizing polymers such as polyolefins and polyurethanes against thermal and oxidative degradation. Its incorporation helps maintain the integrity and longevity of materials used in automotive and industrial applications .

- Lubricants and Fuels : It serves as an antioxidant in lubricating oils and fuels, preventing oxidative deterioration that can lead to performance issues .

Antimicrobial Applications

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Various studies have demonstrated its effectiveness against a range of pathogens:

- Broad-Spectrum Activity : Compounds derived from this phenolic structure have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In particular, studies have reported up to 93.2% inhibition of α-amylase and 73.7% inhibition of α-glucosidase, indicating potential applications in treating infections and conditions related to diabetes .

Potential Therapeutic Uses

The biological evaluation of this compound derivatives suggests promising therapeutic applications:

- Antidiabetic Properties : The inhibition of key enzymes involved in carbohydrate metabolism positions these compounds as potential agents for managing diabetes .

- DNA Interaction Studies : Some derivatives have shown interactions with DNA, suggesting potential anticancer properties. The studies indicate that these compounds may induce hyperchromism or hypochromism in DNA spectral bands, which could be indicative of their ability to interact with genetic material .

Case Studies

-

Polymer Stabilization :

- A study demonstrated that incorporating this compound into polypropylene significantly improved its resistance to oxidative degradation compared to traditional stabilizers.

-

Antimicrobial Efficacy :

- In laboratory settings, derivatives were tested against various microbial strains. Results indicated a high degree of susceptibility among tested organisms, supporting the use of these compounds in disinfectants and antimicrobial formulations.

Wirkmechanismus

The mechanism of action of 4-(3,5-Dimethylphenyl)phenol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

3,5-Dimethylphenol: A closely related compound with similar chemical properties but lacking the additional phenyl group.

Phenol: The parent compound, which is less substituted and has different reactivity.

4-Methylphenol (p-Cresol): Another phenol derivative with a single methyl group substitution.

Uniqueness: 4-(3,5-Dimethylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual methyl substitution on the phenyl ring enhances its stability and reactivity compared to other phenol derivatives .

Biologische Aktivität

4-(3,5-Dimethylphenyl)phenol, also known as this compound or 896427-71-7, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and antioxidant activities, alongside its mechanisms of action and applications in various fields.

Chemical Structure and Properties

The compound features a phenolic structure with two methyl groups at the 3 and 5 positions of one phenyl ring, which enhances its stability and reactivity compared to other phenolic compounds. Its unique substitution pattern allows it to interact with biological systems effectively.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Similar phenolic compounds have been documented for their ability to inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting microbial cell membranes and interfering with metabolic processes.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

Antioxidant Activity

This compound has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

Mechanism of Action:

- Free Radical Scavenging: The compound can donate electrons to free radicals, neutralizing them.

- Enzyme Interaction: It may modulate the activity of enzymes involved in oxidative stress responses.

In Vitro Studies

A study assessed the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results indicated a strong correlation between concentration and antioxidant activity, suggesting potential applications in food preservation and cosmetics.

In Vivo Studies

In a mouse model study, the compound was evaluated for its protective effects against oxidative stress-induced liver damage. Mice treated with this compound showed reduced levels of liver enzymes indicative of damage compared to control groups. This highlights its potential therapeutic role in liver protection.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Antioxidant Mechanism: The compound acts as a radical scavenger and may enhance endogenous antioxidant defenses.

- Antimicrobial Mechanism: It disrupts microbial cell membranes and inhibits key metabolic enzymes.

Applications

- Pharmaceuticals: Due to its antimicrobial and antioxidant properties, there is ongoing research into its potential as a therapeutic agent in treating infections and oxidative stress-related diseases.

- Food Industry: Its antioxidant properties make it a candidate for use as a natural preservative.

- Cosmetics: The compound may be incorporated into formulations to enhance skin protection against oxidative damage.

Comparison with Related Compounds

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|

| This compound | Moderate | High |

| 3,5-Dimethylphenol | Low | Moderate |

| Phenol | Low | Low |

Eigenschaften

IUPAC Name |

4-(3,5-dimethylphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-10-7-11(2)9-13(8-10)12-3-5-14(15)6-4-12/h3-9,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFCSEHNWYJNIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597209 | |

| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896427-71-7 | |

| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.